Tandutinib sulfate, also known as MLN518, is a small molecule compound primarily investigated for its potential in treating acute myeloid leukemia (AML). It functions as an inhibitor of receptor tyrosine kinases, particularly FLT3, which is frequently mutated in AML patients. The compound has garnered attention for its ability to reverse multidrug resistance in cancer cells, making it a significant candidate in oncological pharmacotherapy .
The synthesis of tandutinib sulfate involves multiple steps, starting with the preparation of key intermediates. A notable method begins with 4-hydroxy-3-methoxybenzoic acid, which reacts with 1-bromo-3-chloropropane followed by nitration to yield a desired regioisomer . Subsequent steps include:
The molecular formula of tandutinib sulfate is , with a molar mass of approximately 562.703 g/mol. The structure features a piperazine ring connected to various functional groups that contribute to its biological activity .
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its conformation and spatial arrangement.
Tandutinib undergoes several chemical reactions that are crucial for its synthesis and modification:
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Tandutinib exerts its effects primarily through the inhibition of tyrosine kinases such as FLT3, KIT, and PDGFR. These enzymes play critical roles in cell signaling pathways that regulate growth and proliferation in cancer cells:
Clinical studies have demonstrated that tandutinib can effectively reduce blast colony formation in patients with FLT3 mutations, highlighting its potential as a therapeutic agent .
Tandutinib sulfate exhibits several notable physical and chemical properties:
These properties are crucial for understanding how tandutinib interacts with biological systems and how it can be effectively formulated into pharmaceutical preparations.
Tandutinib sulfate is primarily investigated for its applications in oncology:
Ongoing clinical trials aim to further elucidate its therapeutic potential and optimize dosing strategies to maximize patient outcomes.
Tandutinib sulfate (MLN518/CT53518) represents a significant advancement in molecularly targeted cancer therapy, specifically engineered to inhibit key oncogenic drivers in hematological malignancies and solid tumors. This quinazoline-based small molecule inhibitor selectively targets class III receptor tyrosine kinases (RTKs), including FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-Kit). The development of tandutinib emerged from systematic drug discovery efforts to address the critical unmet medical need in cancers driven by dysregulated RTK signaling, particularly acute myelogenous leukemia (AML) with FLT3 internal tandem duplication (ITD) mutations. Tandutinib's molecular structure features a piperazinyl quinazoline core that enables potent and selective kinase inhibition, with the sulfate formulation enhancing its pharmaceutical properties for oral administration [1] [6] [8].
The development trajectory of tandutinib began with high-throughput screening campaigns to identify FLT3 inhibitors, followed by medicinal chemistry optimization to enhance potency and selectivity. The drug candidate progressed to phase I clinical trials in 2006, where it demonstrated proof-of-concept FLT3 inhibition in patients with AML or high-risk myelodysplastic syndrome (MDS). The trial established the maximum tolerated dose (MTD) at 525 mg twice daily, with dose-limiting toxicities of reversible muscular weakness and fatigue observed at higher doses [1] [3].
The fundamental rationale for targeting FLT3, PDGFR, and c-Kit stems from their well-documented roles in oncogenesis. Approximately 25-30% of AML patients harbor FLT3-ITD mutations associated with poor prognosis, increased relapse rates, and shorter survival. Preclinical studies demonstrated tandutinib's potent activity against FLT3-ITD mutants, with IC₅₀ values of 6-17 ng/mL in cellular assays. In Ba/F3 cells expressing FLT3-ITD mutants, tandutinib effectively inhibited IL-3-independent growth and FLT3 autophosphorylation. Additionally, tandutinib increased survival in murine models of FLT3-ITD-positive leukemia, validating its therapeutic mechanism [1] [5] [6].
Beyond FLT3, tandutinib exhibits significant activity against PDGFR (IC₅₀ = 0.20 μM) and c-Kit (IC₅₀ = 0.17 μM), making it relevant for malignancies dependent on these kinases. The drug's pharmacokinetic profile revealed slow elimination characteristics, requiring over one week to achieve steady-state plasma concentrations. This property potentially supports sustained target inhibition in clinical settings [1] [3] [8].
Table 1: Tandutinib Selectivity Profile Against Class III Receptor Tyrosine Kinases
| Target Kinase | IC₅₀ (μM) | Cellular Consequences of Inhibition | Relevant Malignancies |
|---|---|---|---|
| FLT3 | 0.22 | Inhibition of leukemic blast proliferation, induction of apoptosis | AML with FLT3-ITD mutations |
| c-Kit | 0.17 | Suppression of cell proliferation, downregulation of survival signals | Gastrointestinal stromal tumors (GIST), systemic mastocytosis |
| PDGFR | 0.20 | Inhibition of tumor stromal interactions, anti-angiogenic effects | Glioblastoma, medulloblastoma, prostate cancer |
Clinical evidence from the phase I trial demonstrated tandutinib's antileukemic activity in FLT3-ITD-positive AML patients. Among 8 patients with FLT3-ITD mutations, 5 were evaluable for response assessment. Two patients treated at 525 mg and 700 mg twice daily showed significant decreases in both peripheral blood and bone marrow blasts, providing clinical validation of the preclinical rationale. Western blot analyses confirmed inhibition of FLT3 phosphorylation in circulating leukemic blasts, establishing proof of mechanism in humans [1] [3].
The drug's ability to cross the blood-brain barrier significantly expanded its potential therapeutic applications to primary brain tumors and central nervous system metastases. This property facilitated clinical evaluation in glioblastoma patients, though these trials were eventually discontinued [3] [8].
Type III receptor tyrosine kinases constitute a structurally related subfamily of transmembrane receptors characterized by extracellular immunoglobulin-like domains, a single transmembrane helix, and a cytoplasmic tyrosine kinase domain. These receptors play critical roles in regulating cellular proliferation, differentiation, survival, and angiogenesis under physiological conditions. Their dysregulation through various molecular mechanisms drives oncogenesis in diverse malignancies [4] [7] [9].
FLT3 (CD135) normally regulates hematopoiesis through activation of downstream signaling pathways including PI3K/AKT/mTOR, RAS/MAPK, and STAT5. The FLT3-ITD mutation, the most common genetic alteration in AML, results in constitutive kinase activation independent of ligand binding. This leads to aberrant proliferation and survival of leukemic blasts. Additional point mutations in the tyrosine kinase domain (TKD) occur in 5-10% of AML cases and similarly drive ligand-independent activation [1] [6].
c-Kit (CD117) serves as the receptor for stem cell factor (SCF) and plays crucial roles in melanogenesis, hematopoiesis, and gametogenesis. Oncogenic c-Kit activation occurs through gain-of-function mutations (particularly in exon 11, 9, 13, and 17) or autocrine/paracrine overexpression in gastrointestinal stromal tumors (GIST), systemic mastocytosis, and subsets of acute leukemias. Activated c-Kit engages the PI3K/AKT/mTOR pathway, promoting cell survival and proliferation. In colon cancer models, aberrant c-Kit activation protects cells from apoptosis and enhances invasive potential [5] [7] [9].
PDGFR exists as α and β isoforms that regulate mesenchymal cell migration, proliferation, and survival. Dysregulated PDGFR signaling occurs through overexpression, gain-of-function mutations, or autocrine loops in glioblastoma, medulloblastoma, and prostate cancer. The FIG-ROS fusion protein identified in glioblastoma represents an oncogenic mechanism where chromosomal rearrangement (microdeletion on 6q21) fuses the oligomerization domain of FIG (Fused in Glioblastoma) to the kinase domain of ROS1. This aberrant fusion protein localizes to the Golgi apparatus and exhibits constitutive kinase activity that drives gliomagenesis [2] [7].
Table 2: Oncogenic Mechanisms of Type III Receptor Tyrosine Kinases
| Kinase | Oncogenic Mechanisms | Downstream Pathways | Associated Malignancies |
|---|---|---|---|
| FLT3 | • Internal tandem duplication (ITD) mutations• Tyrosine kinase domain (TKD) point mutations• Overexpression | • PI3K/AKT/mTOR• RAS/MAPK• STAT5 | • Acute myeloid leukemia (20-30%)• Myelodysplastic syndrome |
| c-Kit | • Gain-of-function mutations (exon 9, 11, 13, 17)• Autocrine/paracrine activation• Gene amplification | • PI3K/AKT/mTOR• JAK/STAT• SRC family kinases | • Gastrointestinal stromal tumors (85-90%)• Systemic mastocytosis• Melanoma• AML (1-2%) |
| PDGFR | • Chromosomal translocations (e.g., FIG-ROS)• Autocrine activation• Gain-of-function mutations | • PI3K/AKT• PLCγ/PKC• RAS/MAPK | • Glioblastoma• Myeloproliferative neoplasms• Dermatofibrosarcoma protuberans |
Tandutinib exerts its antitumor effects through multimodal inhibition of these oncogenic pathways. In colon cancer models, tandutinib treatment inhibited phosphorylation of c-Kit, Akt, mTOR, and p70S6 kinase, leading to suppression of cancer-promoting genes including cyclooxygenase-2 (COX-2), vascular endothelial growth factor (VEGF), and interleukin-8. The drug significantly inhibited proliferation and colony formation in colon cancer cell lines (HCT116, HT-29, SW480) while sparing normal colonic epithelial cells (FHC). This selective cytotoxicity was mediated through increased caspase-3 activation and Bax/Bcl-2 ratio, coupled with reduced cyclin D1 expression [5].
In vivo studies demonstrated that intraperitoneal administration of tandutinib significantly suppressed colon cancer xenograft growth. Tumor analysis revealed reduced CD31-positive microvessel density, indicating anti-angiogenic effects. Additionally, tandutinib treatment inhibited expression of COX-2 and VEGF, and suppressed activation of Akt/mTOR signaling proteins in xenograft tissues, confirming pathway modulation as a key mechanism [5].
The FIG-ROS fusion protein exemplifies the subcellular localization-dependent oncogenesis that tandutinib can potentially counteract. This fusion kinase gains transforming potential through its specific Golgi apparatus localization, which enables constitutive kinase activation. While tandutinib's primary targets are FLT3, PDGFR, and c-Kit, its ability to inhibit related tyrosine kinases may extend its utility to such fusion-driven malignancies [2] [9].
Table 3: Tandutinib's Experimental Antitumor Effects Across Models
| Experimental Model | Key Findings | Proposed Mechanisms |
|---|---|---|
| FLT3-ITD-positive AML cell lines | • Inhibition of FLT3 autophosphorylation• Suppression of IL-3-independent growth | • Blockade of PI3K/AKT and MAPK pathways• Induction of apoptosis |
| Colon cancer cell lines (HCT116, HT-29, SW480) | • Dose-dependent proliferation inhibition• Reduced colony formation• Increased caspase 3/7 activation | • Downregulation of cyclin D1• Increased Bax/Bcl-2 ratio• Suppression of COX-2, VEGF, IL-8 |
| Colon cancer xenografts | • Significant tumor growth suppression• Reduced microvessel density | • Inhibition of Akt/mTOR/p70S6K signaling• Anti-angiogenic effects |
| Medulloblastoma models | • Inhibition of PDGFR-A activation• Reduced tumor cell growth | • Increased apoptosis• Modulation of sonic hedgehog signaling |
The therapeutic targeting of type III RTKs represents a paradigm shift in oncology, moving from non-specific cytotoxic agents toward molecularly targeted approaches. Tandutinib exemplifies this transition as a rationally designed inhibitor addressing specific oncogenic drivers. While clinical development has faced challenges, particularly in single-agent efficacy, tandutinib continues to be investigated in combination approaches. Its capacity to inhibit multiple oncogenic kinases simultaneously provides a compelling therapeutic strategy against cancers driven by these signaling pathways [1] [5] [7].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5